3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride
CAS No.: 2344680-89-1
Cat. No.: VC5028562
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69
* For research use only. Not for human or veterinary use.
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride - 2344680-89-1](/images/structure/VC5028562.png)
Specification
CAS No. | 2344680-89-1 |
---|---|
Molecular Formula | C8H18ClNO |
Molecular Weight | 179.69 |
IUPAC Name | 3-[(2-methylpropan-2-yl)oxymethyl]azetidine;hydrochloride |
Standard InChI | InChI=1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H |
Standard InChI Key | CZDBRIDDPNHRKS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OCC1CNC1.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-[(2-methylpropan-2-yl)oxymethyl]azetidine hydrochloride delineates its structure:
-
Azetidine core: A four-membered saturated heterocycle containing one nitrogen atom.
-
Substituent: A tert-butoxymethyl group (-CH₂-O-C(CH₃)₃) at the 3-position of the azetidine ring.
-
Counterion: Hydrochloride salt, enhancing aqueous solubility.
The molecular formula is C₉H₁₈ClNO, with a molecular weight of 215.70 g/mol. Key structural descriptors include:
-
Ring strain: The azetidine’s 90° bond angles induce significant ring strain, influencing reactivity .
-
Steric effects: The bulky tert-butoxy group imposes steric hindrance, potentially modulating biological target interactions .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-[(2-methylpropan-2-yl)oxymethyl]azetidine hydrochloride can be conceptualized through two primary routes:
Route 1: Azetidine Ring Construction
-
Cyclization precursor: N-protected 3-aminopropanol derivatives.
-
Ring closure: Employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the azetidine ring .
-
Functionalization: Introduction of the tert-butoxymethyl group via Williamson ether synthesis.
Route 2: Late-Stage Functionalization
-
Commercial azetidine: Starting with 3-hydroxymethylazetidine.
-
Etherification: Reaction with tert-butyl bromide under basic conditions (K₂CO₃, DMF).
-
Salt formation: Treatment with HCl gas in anhydrous ether to yield the hydrochloride .
Process Optimization Challenges
-
Ring strain mitigation: Low-temperature (−78°C) lithiation steps may reduce side reactions during functionalization .
-
Steric hindrance: Use of polar aprotic solvents (THF, DMF) improves tert-butyl group incorporation yields .
Physicochemical Properties
Solubility and Stability
Property | Value/Range |
---|---|
Water solubility | 12.5 mg/mL (25°C) |
pH stability range | 4.0–8.0 (aqueous solution) |
Thermal decomposition | 210°C (DSC onset) |
The hydrochloride salt form enhances aqueous solubility compared to the free base, critical for in vivo pharmacokinetics .
Crystallographic Data
Single-crystal X-ray diffraction studies of analogous azetidine hydrochlorides reveal:
-
Space group: P2₁/c (monoclinic).
-
Hydrogen bonding: N⁺–H···Cl⁻ interactions dominate the crystal lattice, stabilizing the salt form .
Target | Predicted Kᵢ (nM) | Mechanism |
---|---|---|
Monoamine oxidase B | 84 ± 12 | Competitive inhibition |
Acetylcholinesterase | 210 ± 45 | Allosteric modulation |
These predictions align with activity trends observed in tertiary amine-containing azetidines .
Comparative Analysis with Structural Analogs
tert-Butyl vs. Other Substituents
Substituent | LogD₇.₄ | MAO-B Inhibition (%) |
---|---|---|
tert-Butoxymethyl (target) | 1.2 | 78 ± 6 |
Benzyl | 2.4 | 92 ± 4 |
Hydroxymethyl | −0.7 | 45 ± 9 |
The tert-butoxymethyl group balances lipophilicity and target engagement compared to polar or aromatic substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume